molecular formula C20H17NO6S B12190906 2-[(5-Methoxy-1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methyl sulfonate

2-[(5-Methoxy-1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methyl sulfonate

Cat. No.: B12190906
M. Wt: 399.4 g/mol
InChI Key: MQEXNUUZIFFIIT-UFWORHAWSA-N
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Description

2-[(5-Methoxy-1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methyl sulfonate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methoxy-1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methyl sulfonate typically involves multiple steps. One common method includes the condensation of 5-methoxy-1-methylindole with a suitable aldehyde to form the intermediate compound. This intermediate is then reacted with 3-oxobenzo[3,4-b]furan-6-yl methyl sulfonate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane and may require catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methoxy-1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methyl sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(5-Methoxy-1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methyl sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Methoxy-1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methyl sulfonate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Methoxy-1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methyl sulfonate stands out due to its unique combination of the indole and benzo-furan moieties, which may contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C20H17NO6S

Molecular Weight

399.4 g/mol

IUPAC Name

[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate

InChI

InChI=1S/C20H17NO6S/c1-21-11-12(16-9-13(25-2)5-7-17(16)21)8-19-20(22)15-6-4-14(10-18(15)26-19)27-28(3,23)24/h4-11H,1-3H3/b19-8+

InChI Key

MQEXNUUZIFFIIT-UFWORHAWSA-N

Isomeric SMILES

CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C

Origin of Product

United States

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